N-biotinylaminoethyl methanethiosulfonate is synthesized from commercially available starting materials, including biotin and aminoethyl methanethiosulfonate. It falls under the category of bioconjugates and is widely utilized in cellular and molecular biology research due to its ability to selectively modify cysteine residues in proteins, facilitating studies on protein structure and function.
The synthesis of N-biotinylaminoethyl methanethiosulfonate typically involves the following steps:
Technical parameters such as temperature, time, and concentrations are critical for optimizing yield and purity, although specific conditions can vary based on the laboratory protocols employed.
The molecular structure of N-biotinylaminoethyl methanethiosulfonate includes:
The compound's molecular formula is C₁₃H₁₈N₂O₄S₂, with a molecular weight of approximately 318.42 g/mol. Structural analyses typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
N-biotinylaminoethyl methanethiosulfonate primarily participates in thiol-disulfide exchange reactions:
The efficiency of labeling can depend on factors such as pH, concentration of the reagent, and incubation time.
The mechanism of action for N-biotinylaminoethyl methanethiosulfonate involves:
This mechanism allows researchers to study protein localization, interactions, and conformational changes in various biological contexts.
N-biotinylaminoethyl methanethiosulfonate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical assays and cellular studies.
N-biotinylaminoethyl methanethiosulfonate has diverse applications in scientific research:
The evolution of thiol-specific biotinylation reagents represents a cornerstone in biochemical methodology. Early reagents like N-ethylmaleimide-biotin conjugates suffered from non-specific reactivity and irreversible binding, limiting their utility for dynamic studies. The development of methanethiosulfonate (MTS) chemistry in the 1990s introduced a paradigm shift, enabling disulfide bridge formation via nucleophilic attack by thiolate anions. This chemistry underpins N-biotinylaminoethyl methanethiosulfonate (MTSEA-Biotin), first commercialized in the late 1990s. Its design integrates three functional domains: a methanethiosulfonate headgroup for thiol specificity, a 2-aminoethyl spacer for steric accessibility, and a biotin terminus for streptavidin capture [1] [3].
Table 1: Evolution of Thiol-Reactive Biotinylation Reagents
Reagent Generation | Key Examples | Limitations | Advancements in MTSEA-Biotin |
---|---|---|---|
First (1960s–1980s) | Maleimide-biotin | Irreversible binding; cysteine oxidation | Reversible disulfide linkage |
Second (1980s–1990s) | Iodoacetyl-biotin | Slow kinetics; non-specific alkylation | Rapid second-order kinetics (k = 1.4 × 10³ M⁻¹s⁻¹) |
Third (1990s–present) | MTSEA-Biotin | N/A | Enhanced membrane permeability; minimal steric perturbation |
The reagent’s modular design later expanded to include extended linkers: MTSEA-Biotin-X (6-aminocaproic acid spacer) and MTSEA-Biotin-XX (dual aminocaproic acid spacers). These variants address steric hindrance in streptavidin binding, with Biotin-XX increasing molecular weight from 381.52 Da to 607.70 Da while improving binding efficiency by 40–60% [1] [6].
MTSEA-Biotin’s primary innovation lies in its cysteine-selective modification, enabling residue-level precision in protein engineering. Unlike maleimide derivatives, which exhibit cross-reactivity with amines, MTSEA-Biotin’s methanethiosulfonate group reacts almost exclusively with ionized thiols (R-S⁻) at physiological pH. This selectivity was instrumental in validating the Substituted Cysteine Accessibility Method (SCAM), a technique for mapping transmembrane protein topology. For example, studies on the γ-aminobutyric acid (GABA) receptor used MTSEA-Biotin to confirm extracellular cysteines by exploiting the reagent’s membrane impermeability. Labeled residues were identified via streptavidin blotting after extracellular application, resolving receptor pore-lining residues [3] [4].
Additionally, MTSEA-Biotin’s reversible disulfide bond (cleavable by tris(2-carboxyethyl)phosphine or dithiothreitol) enables downstream analysis of labeled proteins without biotin interference. This feature proved critical in mass spectrometry-based epitope mapping, where elution preserves peptide integrity for sequencing [3] [5].
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